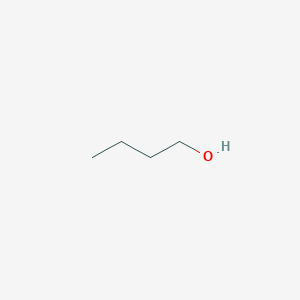

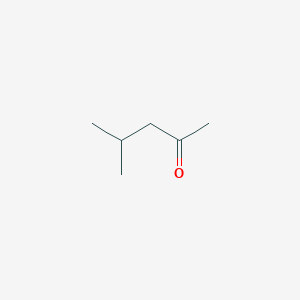

- Molecular Formula:

- C4H10O

C4H10O

CH3(CH2)3OH

- Molecular Weight:

- 74.12 g/mol

Description

While the production of 1-butanol via the coenzyme fermentative A (CoA)-dependent pathway based on the reversal of boxidation occurs in nature and has been proven in many organisms, the initial stage in the process, the condensing from two molecules of acetylCoA to acetoacetyl-CoA is not thermodynamically beneficial. Engineered artificially ATP consumption via an alteration to the pathway could drive this reaction forward, and allow to the very first time direct photosynthesis of 1-butanol by Cyanobacteria Synechococcus elongatus PCC7942. It was demonstrated that replacing bifunctional aldehyde/alcohol deshydrogenase (AdhE2) with distinct butyraldehyde-dehydrogenase (Bldh) along with NADPH-dependent alcohol deshydrogenase (YqhD) increased production of 1-butanol by fourfold. These results proved the significance of ATP and cofactor-driven forces as a design concept to alter the metabolic flux.

What are the uses of 1-butanol

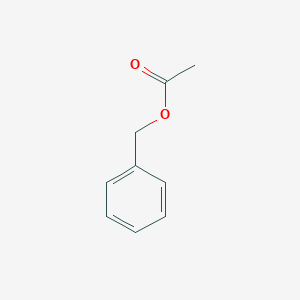

1-Butanol is naturally occurring as a minor byproduct from the ethanol fermentation process of sugars and saccharides. It is found in a variety of foods as well as drinks. It is also an approved artificial flavoring agent in the United State. It is found in butter, cream whiskey, fruit, rum Ice cream and the like, such as ices, candy baked goods, as well as cordials. It can also be found in a myriad of consumer products. The biggest use of 1-butanol is in the form of an industrial intermediate, specifically in the production of butyl acetate (itself artificial flavorant and industrial solvent). It is a petroleum chemical derived from propylene. The estimated production numbers for 2021 include: United States 784,000 tons; Western Europe 575,000 tons; Japan 225,000 tons. 1-Butanol may be utilized as a solvent to aid in the deoxygenation process of O-protected alcohols by the Barton-McCombie method.">

What is 1-Butanol?

1-Butanol is also known as n-butanol or butan-1-ol is a primary alcohol that has its chemical formula of C4H9OH, and an equilateral structure. The term "butanol" that is not modified ...